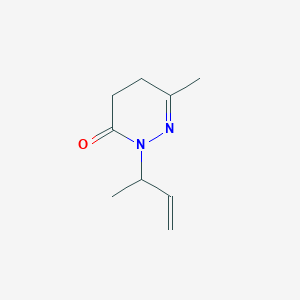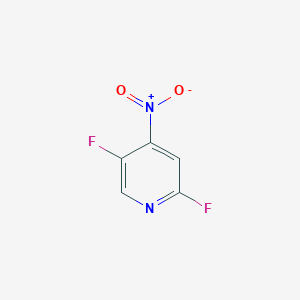
2,5-Difluoro-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-4-nitropyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2nd and 5th positions and a nitro group at the 4th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often relies on continuous flow synthesis techniques to ensure high yield and purity. These methods involve the use of specialized reactors and precise control of reaction conditions to optimize the production process .
化学反应分析
Types of Reactions: 2,5-Difluoro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles, such as amines and alcohols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Substitution: Sodium methoxide or aqueous methanol can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Major Products Formed:
Substitution: N-substituted 2-amino-5-nitropyridines.
Reduction: 2,5-Difluoro-4-aminopyridine.
科学研究应用
2,5-Difluoro-4-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial agents.
Agrochemicals: The compound is used in the development of herbicides and insecticides.
Material Science: It is employed in the synthesis of advanced materials with unique electronic properties.
作用机制
The mechanism of action of 2,5-Difluoro-4-nitropyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the nitro group. These substituents reduce the basicity of the pyridine ring and enhance its reactivity towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
相似化合物的比较
- 2-Fluoro-5-nitropyridine
- 2,4-Difluoro-3-nitropyridine
- 2,6-Difluoropyridine
Comparison: 2,5-Difluoro-4-nitropyridine is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic properties and reactivity compared to other fluorinated pyridines . For instance, 2,4-Difluoro-3-nitropyridine is used in the synthesis of antibacterial agents, but its reactivity and applications differ due to the different substitution pattern .
属性
分子式 |
C5H2F2N2O2 |
|---|---|
分子量 |
160.08 g/mol |
IUPAC 名称 |
2,5-difluoro-4-nitropyridine |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H |
InChI 键 |
MWYKKLNGBMSFKY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


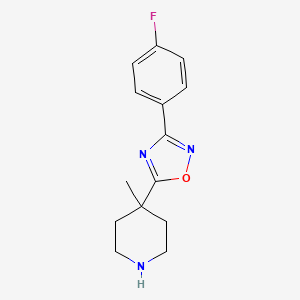
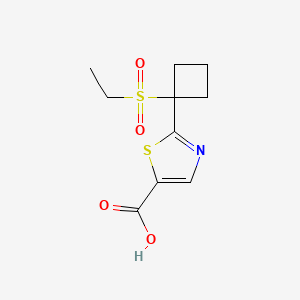
![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
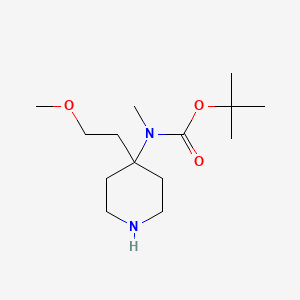
![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
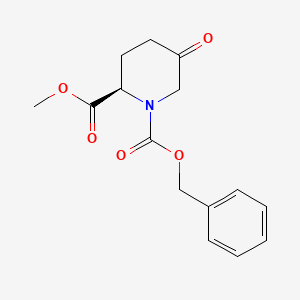
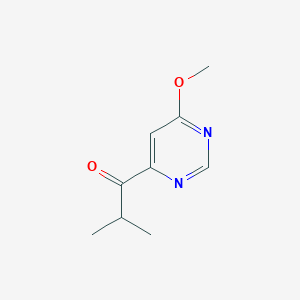
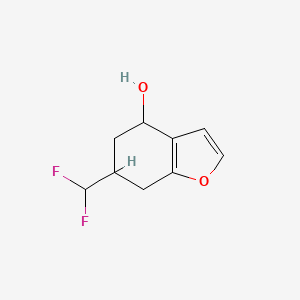
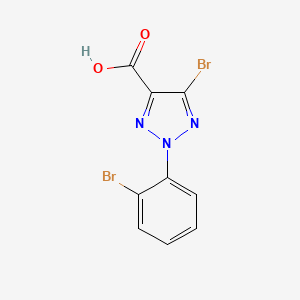

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15055821.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B15055826.png)
![2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15055831.png)
